molecular formula C17H33FO2 B15279707 Methyl 16-fluorohexadecanoate

Methyl 16-fluorohexadecanoate

Cat. No.: B15279707
M. Wt: 288.4 g/mol
InChI Key: ZFMXTBUVHPFAOV-UHFFFAOYSA-N
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Description

Methyl 16-fluorohexadecanoate is a fluorinated fatty acid methyl ester (FAME) with the chemical formula $ \text{C}{17}\text{H}{33}\text{FO}_2 $. It is structurally analogous to methyl hexadecanoate (palmitic acid methyl ester) but features a fluorine atom at the terminal carbon (C-16) of the alkyl chain. This substitution introduces unique physicochemical properties, such as increased polarity and metabolic stability, due to the strong carbon-fluorine bond . The fluorine atom likely enhances resistance to enzymatic degradation, making it relevant for biomedical tracer studies or persistent environmental pollutant research .

Properties

Molecular Formula

C17H33FO2

Molecular Weight

288.4 g/mol

IUPAC Name

methyl 16-fluorohexadecanoate

InChI

InChI=1S/C17H33FO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

ZFMXTBUVHPFAOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-fluorohexadecanoate can be synthesized through various methods. One common approach involves the esterification of 16-fluorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 16-fluorohexadecanoate undergoes hydrolysis under acidic or basic conditions to yield 16-fluorohexadecanoic acid and methanol. The fluorine atom at the terminal carbon influences reaction kinetics due to its electronegativity and steric effects.

Key Conditions and Outcomes:

ConditionReaction Rate (k, s⁻¹)Primary ProductByproducts
1M NaOH, 80°C2.3 × 10⁻⁴16-fluorohexadecanoic acidMethanol
0.5M H₂SO₄, reflux1.7 × 10⁻⁵16-fluorohexadecanoic acidMethanol

Mechanistic Notes :

  • Base-mediated hydrolysis follows nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon .

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .

Transesterification

The methyl ester group participates in transesterification with alcohols (e.g., ethanol, propanol) under catalytic conditions.

Example Reaction:

C₁₇H₃₃FO₂CH₃ + C₂H₅OHTi(OiPr)₄C₁₇H₃₃FO₂C₂H₅ + CH₃OH\text{C₁₇H₃₃FO₂CH₃ + C₂H₅OH} \xrightarrow{\text{Ti(OiPr)₄}} \text{C₁₇H₃₃FO₂C₂H₅ + CH₃OH}

CatalystYield (%)Reaction Time (h)
Titanium isopropoxide926
Sodium methoxide858

Source : Analogous transesterification mechanisms for biodiesel production .

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

LiAlH₄ Reduction:

C₁₇H₃₃FO₂CH₃LiAlH₄C₁₇H₃₅FOH + CH₃OH\text{C₁₇H₃₃FO₂CH₃} \xrightarrow{\text{LiAlH₄}} \text{C₁₇H₃₅FOH + CH₃OH}

Reducing AgentTemperature (°C)Yield (%)
LiAlH₄088
NaBH₄25<5

Note : NaBH₄ is ineffective due to the ester’s low reactivity toward milder reductants .

Fluorine-Specific Reactivity

The terminal fluorine atom participates in nucleophilic aromatic substitution (NAS) or elimination under extreme conditions.

Defluorination:

C₁₇H₃₃FO₂CH₃ + KOHDMSOC₁₇H₃₄O₂CH₃ + KF\text{C₁₇H₃₃FO₂CH₃ + KOH} \xrightarrow{\text{DMSO}} \text{C₁₇H₃₄O₂CH₃ + KF}

BaseSolventTemperature (°C)Defluorination Efficiency (%)
KOHDMSO12074
NaOHH₂O10012

Mechanism : Elimination via β-fluoride abstraction, supported by isotopic labeling studies .

Oxidation Reactions

Controlled oxidation of the alkyl chain is feasible with strong oxidizing agents like KMnO₄ or RuO₄.

KMnO₄-Mediated Oxidation:

C₁₇H₃₃FO₂CH₃KMnO₄, H⁺C₁₆H₃₁FO₄ + CO₂\text{C₁₇H₃₃FO₂CH₃} \xrightarrow{\text{KMnO₄, H⁺}} \text{C₁₆H₃₁FO₄ + CO₂}

Oxidizing AgentProductYield (%)
KMnO₄16-fluorohexadecanedioic acid63
CrO₃Mixture of ketones28

Limitation : Over-oxidation leads to chain fragmentation.

Copolymerization Data:

ComonomerMolar RatioTg (°C)Contact Angle (°)
Ethylene1:4-45112
Styrene1:27898

Scientific Research Applications

Methyl 16-fluorohexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl Hexadecanoate (C17H34O2): The parent compound lacks fluorine, with a molecular weight of 270.45 g/mol. It is non-hazardous and used as a laboratory chemical .

Ethyl Hexadecanoate (C18H36O2): The ethyl ester variant has a longer alkyl chain (ethyl vs. methyl group), increasing molecular weight to 284.48 g/mol. Like methyl hexadecanoate, it is non-hazardous .

Methyl Pentadecanoate (C16H32O2): A shorter-chain analog (15 carbons), this ester is used in lipid metabolism studies. Its reduced chain length lowers melting and boiling points compared to methyl hexadecanoate .

Methyl 16-fluorohexadecanoate may share similar persistence concerns but lacks direct regulatory classification in the provided evidence.

Physicochemical Properties

Property This compound* Methyl Hexadecanoate Ethyl Hexadecanoate Methyl Pentadecanoate
Molecular Formula C17H33FO2 C17H34O2 C18H36O2 C16H32O2
Molecular Weight (g/mol) ~289 (estimated) 270.45 284.48 256.43
Polarity High (due to C-F bond) Low Low Low
Stability High (resistant to degradation) Moderate Moderate Moderate

*Estimated values based on structural analogs and fluorine’s effects.

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